1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine
Description
1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine is a fluorinated piperazine derivative characterized by a 3-methyl-substituted piperazine ring and a benzoyl group bearing two trifluoromethyl (-CF₃) groups at the 3,5-positions of the benzene ring. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research . Its molecular formula is C₁₅H₁₄F₆N₂O, with a molecular weight of 376.28 g/mol (calculated from and ). The compound is commercially available for research purposes, as noted by CymitQuimica .
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-(3-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6N2O/c1-8-7-22(3-2-21-8)12(23)9-4-10(13(15,16)17)6-11(5-9)14(18,19)20/h4-6,8,21H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJQNVUBHSOTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 3-methylpiperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: In the presence of water or aqueous base, the benzoyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted amides or esters.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.
Comparison with Similar Compounds
Substituent Effects on the Piperazine/Benzoyl Core
The compound’s key structural features are compared to similar derivatives below:
Key Observations:
- Trifluoromethyl Groups: The 3,5-bis(trifluoromethyl) substitution increases molecular weight and lipophilicity compared to mono-CF₃ or non-fluorinated analogs (e.g., 1-(3-Methylphenyl)piperazine, MW 176.26) . This enhances membrane permeability and resistance to oxidative metabolism .
- Benzoyl vs. Phenyl : The benzoyl group in the target compound introduces a ketone functional group, enabling hydrogen bonding and conjugation effects absent in simpler phenylpiperazines like 1-(3-Trifluoromethylphenyl)piperazine .
- Piperazine vs.
Biological Activity
1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine is a synthetic organic compound notable for its unique structural characteristics, particularly the presence of trifluoromethyl groups and a piperazine ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, especially as a biochemical probe and in the development of pharmaceuticals targeting central nervous system disorders.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C15H14F6N2O
- CAS Number : 1240567-35-4
The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions in proteins and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to act as an antagonist on neurokinin NK1 receptors, which are implicated in various physiological processes including pain perception and mood regulation. The mechanism involves:
- Binding Affinity : The trifluoromethyl groups increase binding affinity to target receptors.
- Biochemical Pathways : It modulates signaling pathways associated with neurokinin receptors, potentially influencing neurotransmission and pain modulation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antagonistic Effects : Similar compounds have demonstrated significant antagonistic effects on neurokinin NK1 receptors, suggesting potential applications in treating conditions like depression and anxiety.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit certain enzymes involved in drug metabolism, indicating its role as a biochemical probe.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | NK1 receptor antagonist | Modulates neurokinin signaling |
| 3,5-Bis(trifluoromethyl)benzoic acid | Anti-inflammatory | Inhibits cyclooxygenase enzymes |
| 3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine | Enzyme inhibition | Targets metabolic pathways |
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Neurokinin Receptor Studies : Research has shown that compounds with similar structures can effectively block neurokinin receptors in vitro, leading to reduced pain perception and improved mood in animal models.
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of these compounds reveal favorable absorption and distribution characteristics, supporting their potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
